REACTION_SMILES
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[C:17]([O:18][CH2:19][CH3:20])(=[O:21])[CH3:22].[CH2:23]1[CH2:24][CH2:25][CH2:26][CH2:27][CH2:28]1.[Cl:1][c:2]1[cH:3][c:4]([CH:14]([CH3:15])[Cl:16])[cH:5][cH:6][c:7]1[CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1>>[cH:2]1[cH:3][c:4]([CH:14]([CH3:15])[Cl:16])[cH:5][cH:6][c:7]1[CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)c1ccc(C2CCCCC2)c(Cl)c1
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Name
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Type
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product
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Smiles
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CC(Cl)c1ccc(C2CCCCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |